molecular formula C10H15ClOSe B14479512 (4-Hydroxy-2,3-dimethylphenyl)(dimethyl)selanium chloride CAS No. 65325-89-5

(4-Hydroxy-2,3-dimethylphenyl)(dimethyl)selanium chloride

Cat. No.: B14479512
CAS No.: 65325-89-5
M. Wt: 265.65 g/mol
InChI Key: WHCJLQJDJGGBKK-UHFFFAOYSA-N
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Description

(4-Hydroxy-2,3-dimethylphenyl)(dimethyl)selanium chloride is an organoselenium compound characterized by the presence of a selenium atom bonded to a phenyl ring substituted with hydroxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-2,3-dimethylphenyl)(dimethyl)selanium chloride typically involves the reaction of 4-hydroxy-2,3-dimethylphenyl with dimethylselenium chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the selenium compound. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-2,3-dimethylphenyl)(dimethyl)selanium chloride undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols are employed.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxy-2,3-dimethylphenyl)(dimethyl)selanium chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also used in the study of selenium-containing compounds and their reactivity.

Biology

In biological research, this compound is studied for its potential antioxidant properties. Selenium is known for its role in redox biology, and compounds containing selenium are investigated for their ability to scavenge free radicals and protect cells from oxidative damage.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Selenium compounds have been studied for their anticancer properties, and this compound may have similar effects due to its unique structure and reactivity.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of (4-Hydroxy-2,3-dimethylphenyl)(dimethyl)selanium chloride involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing cellular redox status and modulating the activity of redox-sensitive enzymes and proteins. The compound may also interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxyphenyl)(dimethyl)selanium chloride
  • (2,3-Dimethylphenyl)(dimethyl)selanium chloride
  • (4-Hydroxy-2,3-dimethylphenyl)(methyl)selanium chloride

Uniqueness

(4-Hydroxy-2,3-dimethylphenyl)(dimethyl)selanium chloride is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. The combination of these substituents with the selenium atom provides distinct chemical properties that differentiate it from other similar compounds.

Properties

CAS No.

65325-89-5

Molecular Formula

C10H15ClOSe

Molecular Weight

265.65 g/mol

IUPAC Name

(4-hydroxy-2,3-dimethylphenyl)-dimethylselanium;chloride

InChI

InChI=1S/C10H14OSe.ClH/c1-7-8(2)10(12(3)4)6-5-9(7)11;/h5-6H,1-4H3;1H

InChI Key

WHCJLQJDJGGBKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)[Se+](C)C)O.[Cl-]

Origin of Product

United States

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